molecular formula C7H3BrF3NaO2S B13914270 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt

2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B13914270
M. Wt: 311.05 g/mol
InChI Key: ZSVYPDKIWYJKDE-UHFFFAOYSA-M
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Description

2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3BrF3O2SNa. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinic acid sodium salt group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2-Bromo-4-(trifluoromethyl)benzene. The process includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation reactions using concentrated sulfuric acid or other sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinates or sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group can participate in various chemical reactions, while the sulfinic acid sodium salt group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic acid sodium salt.

    2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group.

    Benzenamine, 4-bromo-2-(trifluoromethyl): Similar structure with an amine group.

Uniqueness

2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of the sulfinic acid sodium salt group makes it particularly useful in reactions requiring nucleophilic or electrophilic sites.

Properties

Molecular Formula

C7H3BrF3NaO2S

Molecular Weight

311.05 g/mol

IUPAC Name

sodium;2-bromo-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4BrF3O2S.Na/c8-5-3-4(7(9,10)11)1-2-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

ZSVYPDKIWYJKDE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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